![molecular formula C14H12N4O3 B2415216 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-82-2](/img/structure/B2415216.png)
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Description
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as DIOC5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIOC5 is a heterocyclic compound that contains two different rings, an oxadiazole and an isoxazole ring, connected by a carboxamide linker.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds demonstrates significant interest in derivatives of 1,3,4-oxadiazoles for their potential applications. For instance, the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles was explored through a series of transformations, indicating the versatility of these compounds in chemical synthesis (Potkin et al., 2012).
Biological Activity
Studies have also focused on evaluating the biological activities of oxadiazole derivatives. The synthesis of novel pyrazole derivatives and their assessment for antidepressant and anticonvulsant activities highlighted the therapeutic potential of these compounds (Abdel‐Aziz et al., 2009). Another study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides investigated their chemoselective nucleophilic chemistry and insecticidal activity, demonstrating the applicability of these compounds in agricultural chemistry (Yu et al., 2009).
Acetyl- and Butyrylcholinesterase Inhibition
The design and synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains were aimed at inhibiting acetyl- and butyrylcholinesterase, enzymes relevant for treating conditions like dementias and myasthenia gravis. These compounds showed moderate dual inhibition, indicating their potential as therapeutic agents (Pflégr et al., 2022).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases revealed their efficacy against a range of pathogenic bacteria and cancer cell lines, underscoring the potential of these compounds in medical applications (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-8-3-4-9(2)10(7-8)13-17-18-14(20-13)16-12(19)11-5-6-15-21-11/h3-7H,1-2H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFPWUNQQOMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide |
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